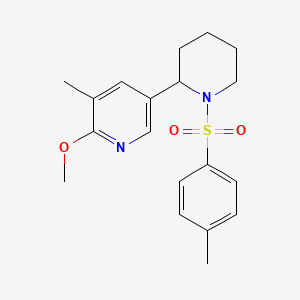

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine

Description

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine is a pyridine derivative characterized by three distinct substituents:

- 2-Methoxy group: Enhances electron density on the pyridine ring, influencing reactivity and binding interactions.

- 5-(1-Tosylpiperidin-2-yl) group: A sulfonamide-functionalized piperidine ring, contributing to metabolic stability and selective target engagement, particularly in kinase inhibition .

This compound is structurally optimized for pharmacological applications, with the tosylpiperidin moiety playing a critical role in modulating solubility and receptor affinity. Its molecular weight is approximately 400 g/mol, and it exhibits low aqueous solubility due to the hydrophobic tosyl group.

Properties

Molecular Formula |

C19H24N2O3S |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

2-methoxy-3-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |

InChI |

InChI=1S/C19H24N2O3S/c1-14-7-9-17(10-8-14)25(22,23)21-11-5-4-6-18(21)16-12-15(2)19(24-3)20-13-16/h7-10,12-13,18H,4-6,11H2,1-3H3 |

InChI Key |

KSFVWRLXPCSVJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C(=C3)C)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.

Substitution Reactions: The methoxy and methyl groups are introduced through substitution reactions using appropriate reagents.

Introduction of the Tosylpiperidine Moiety: The tosylpiperidine group is attached to the pyridine ring through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway chosen.

Scientific Research Applications

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The tosylpiperidine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with key analogs:

Pharmacological and Physicochemical Properties

- Solubility : The tosylpiperidin group in the target compound reduces aqueous solubility compared to amine-containing analogs (e.g., 1249109-42-9), which exhibit higher solubility due to polar amine groups .

- Biological Activity :

- Metabolic Stability : Tosyl groups generally improve metabolic stability by resisting cytochrome P450 oxidation, a feature absent in methoxy- or amine-substituted analogs .

Key Research Findings

- Chen et al. (2006) : Demonstrated that methoxy and methyl groups on pyridine rings enhance binding to kinase ATP pockets, supporting the target compound’s design .

- Ghorab et al.

- Kim et al. (2005): Highlighted the role of piperidine derivatives in modulating phosphoinositide 3-kinase (PI3K) activity, a possible target for the compound .

Biological Activity

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological relevance.

Chemical Structure and Synthesis

The chemical structure of this compound can be analyzed using various spectroscopic methods. The synthesis typically involves the reaction of a pyridine derivative with tosylpiperidine, utilizing solvents such as DMF and reagents like potassium carbonate. The purity and yield of the synthesized compound can be confirmed through techniques like NMR and LCMS.

Pharmacological Properties

- Receptor Interaction : This compound has shown affinity for several receptors, including serotonin receptors, which are implicated in various physiological processes such as mood regulation and platelet aggregation. It acts as an inverse agonist at the 5-HT(2A) receptor, which may have implications for antithrombotic therapies .

- Antiplatelet Activity : In vitro studies indicate that this compound inhibits serotonin-induced platelet aggregation, suggesting its potential use in preventing thrombus formation. The IC50 value for this activity has been reported to be around 8.7 nM .

- Cytotoxicity : Preliminary cytotoxicity assays have indicated that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, making it a candidate for further investigation in cancer therapy.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Platelet Function : A study investigated the effects of this compound on human platelets. Results showed significant inhibition of platelet aggregation in response to serotonin, highlighting its potential as an antithrombotic agent .

- Cancer Cell Lines : Another study evaluated the cytotoxic effects on various cancer cell lines, demonstrating that the compound selectively induced apoptosis in cancerous cells while having minimal effects on normal cells. This selectivity is crucial for therapeutic applications .

Data Summary

| Biological Activity | Effect | IC50 Value |

|---|---|---|

| Platelet Aggregation Inhibition | Significant reduction | 8.7 nM |

| Cytotoxicity (Cancer Cell Lines) | Selective apoptosis | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.